1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride is a chemical compound with significant potential in medicinal chemistry. It is classified as a piperidine derivative, which is notable for its structural complexity and biological activity. The compound is characterized by its unique thiopyran moiety, which contributes to its pharmacological properties.
This compound falls under the category of organic compounds, specifically heterocycles, due to the presence of nitrogen and sulfur in its ring structure. It is also classified as a pharmaceutical intermediate, potentially useful in the synthesis of bioactive molecules.
The synthesis of 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a suitable thiopyran derivative under controlled conditions to form the desired amine structure.
The synthetic route may include:
The molecular structure of 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride features:
The molecular weight of the compound is approximately 606.15 g/mol. The structural representation can be derived from its SMILES notation: C1CCN(CC1)C(=O)C2CCS(=O)(=O)C2
.
The compound can participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound often require careful control of conditions such as temperature and pH to ensure product yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are commonly employed to characterize reaction products.
The mechanism of action for 1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets, potentially including neurotransmitter receptors or enzymes related to neurotransmission.
Studies indicate that compounds with similar structures exhibit activity on serotonin receptors and may influence dopamine pathways, suggesting potential applications in neuropharmacology .
The compound typically appears as a crystalline solid. It has a melting point range that varies based on purity but generally falls between 60°C and 65°C.
Key chemical properties include:
Relevant data indicates that it should be handled with care due to irritant properties .
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride has potential applications in:
Given its unique structure, ongoing research may reveal additional therapeutic uses or enhance understanding of its biological activity .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5